5-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione
Overview
Description
5-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-(2-nitrophenyl)furfural with appropriate dioxane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production costs while ensuring the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted furans, nitro derivatives, and other substituted furan compounds .
Scientific Research Applications
5-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The furan ring may also play a role in the compound’s biological activity by interacting with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)furfural: A precursor in the synthesis of the target compound.
5-(4-Nitrophenyl)furan-2-carboxylic acid: Another furan derivative with similar structural features.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino): A compound with a similar furan ring structure.
Uniqueness
5-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is unique due to its combination of a nitrophenyl-substituted furan ring and a dioxane ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO7/c23-19-16(20(24)29-21(28-19)13-6-2-1-3-7-13)12-14-10-11-18(27-14)15-8-4-5-9-17(15)22(25)26/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEZJYXCPQMYMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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